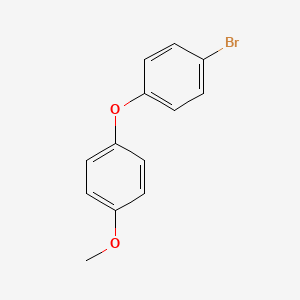

1-Bromo-4-(4-methoxyphenoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

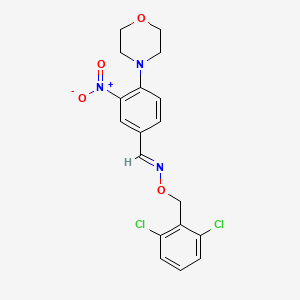

“1-Bromo-4-(4-methoxyphenoxy)benzene” is a chemical compound with the molecular formula C13H11BrO2 . It is also known by other names such as “Anisole, p-bromo-”, “p-Anisyl bromide”, “p-Bromanisole”, “p-Bromoanisole”, “p-Bromophenyl methyl ether”, “p-Methoxybromobenzene”, and “p-Methoxyphenyl bromide” among others .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(4-methoxyphenoxy)benzene” can be viewed using Java or Javascript as per the NIST Chemistry WebBook . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“1-Bromo-4-(4-methoxyphenoxy)benzene” has a density of 1.4±0.1 g/cm3, a boiling point of 340.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.1±3.0 kJ/mol and a flash point of 147.6±17.8 °C . The compound has a molar refractivity of 67.1±0.3 cm3, a polar surface area of 18 Å2, and a molar volume of 200.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

1-Bromo-4-(4-methoxyphenoxy)benzene is utilized in the synthesis of biologically active compounds. For instance, it has been used in the total synthesis of natural products like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from related compounds in a multi-step process with significant yields (Akbaba et al., 2010).

Preparation and Reactions

The compound plays a role in various preparatory and synthetic reactions. One such application involves its preparation from different precursors like 4-Methoxyphenol and subsequent utilization in reactions like Ullman ether formation and Ullman coupling reaction (Buck & Song, 2005).

Marine Algae-Derived Bromophenols

In the study of natural products, 1-Bromo-4-(4-methoxyphenoxy)benzene-related bromophenols, isolated from red marine algae, have been synthesized. These compounds exhibit moderate protein tyrosine phosphatase 1B (PTP1B) inhibitory activities, which are valuable for understanding their structure-activity relationships and potential therapeutic applications (Guo et al., 2011).

Antibacterial Properties

Research on bromophenols derived from marine algae, structurally related to 1-Bromo-4-(4-methoxyphenoxy)benzene, has shown significant antibacterial properties. These studies contribute to understanding the potential medicinal applications of such compounds (Xu et al., 2003).

Molecular Electronics

1-Bromo-4-(4-methoxyphenoxy)benzene serves as a precursor for various molecular wires in the field of molecular electronics. It's used to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Antioxidant Activity

Compounds structurally similar to 1-Bromo-4-(4-methoxyphenoxy)benzene, isolated from the marine red alga Rhodomela confervoides, have been shown to possess potent antioxidant activities. These findings highlight the potential of these compounds in preventing oxidative deterioration in food and other applications (Li et al., 2011).

Eigenschaften

IUPAC Name |

1-bromo-4-(4-methoxyphenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDDBZWQRJRRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(4-methoxyphenoxy)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2669227.png)

![2-Methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2669229.png)

![2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate](/img/structure/B2669230.png)

![N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2669234.png)

![3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2669238.png)

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2669239.png)

![1-(Chloromethyl)-3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2669240.png)

![(E)-3-[2-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B2669242.png)